3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Description
3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound characterized by its benzamide structure with methoxy and benzoxazole functional groups
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-17-7-4-14(5-8-17)23-25-20-12-16(6-9-21(20)30-23)24-22(26)15-10-18(28-2)13-19(11-15)29-3/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSVCNSMOZFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 4-methoxyaniline with salicylic acid under dehydrating conditions, often using polyphosphoric acid (PPA) as a catalyst.
Methoxylation: The next step involves the introduction of methoxy groups. This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step is the formation of the benzamide linkage. This can be achieved by reacting the benzoxazole derivative with 3,5-dimethoxybenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the benzoxazole and benzamide moieties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The methoxy and benzoxazole groups are known to enhance binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and functional groups.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups can enhance lipophilicity, improving membrane permeability, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions, increasing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the benzoxazole ring, making it less versatile in terms of functionalization.
4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the benzoxazole ring, potentially reducing its bioactivity.
2,3-Dimethoxybenzamide: Different substitution pattern, which can affect its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
